molecular formula C30H42O12 B564238 [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone CAS No. 1076199-12-6

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone

Cat. No.: B564238
CAS No.: 1076199-12-6
M. Wt: 594.654
InChI Key: WRWKJNHZPLBAPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves several steps, starting with the preparation of the precursor phenyl compounds. These precursors undergo a series of reactions, including alkylation and oxidation, to introduce the ethoxymethoxy groups. The final step involves the formation of the oxiranyl group through an epoxidation reaction . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Synthesis
The compound is primarily recognized for its role as an intermediate in the preparation of (±)-Taxifolin, a flavonoid known for its antioxidant properties and potential therapeutic benefits against various diseases . Taxifolin has been studied for its effects on cardiovascular health and inflammation, making this compound crucial in developing related pharmaceuticals.

2. Anti-Fibrotic Properties
Research indicates that compounds similar to [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone may exhibit anti-fibrotic effects by inhibiting the TGF-beta signaling pathway. This pathway is implicated in fibrosis-related diseases such as liver cirrhosis and pulmonary fibrosis . The modulation of such pathways could lead to new therapeutic strategies for managing fibrotic conditions.

Polymer Science Applications

1. Ring-Opening Polymerization
The compound can be utilized in radical ring-opening polymerization processes. This application is particularly relevant in synthesizing biodegradable polymers from epoxidized oils, which are gaining traction due to their environmental benefits . The ability to incorporate such compounds into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials.

Data Table: Summary of Applications

Application Area Specific Use Potential Benefits
Medicinal ChemistryIntermediate for (±)-Taxifolin synthesisAntioxidant properties; potential therapeutic effects
Anti-Fibrotic ResearchInhibition of TGF-beta signalingPossible treatments for fibrosis-related diseases
Polymer ScienceRadical ring-opening polymerizationDevelopment of biodegradable polymers

Case Studies

Case Study 1: Synthesis of Taxifolin
In a study focusing on the synthesis of (±)-Taxifolin from this compound, researchers demonstrated that this compound could effectively yield Taxifolin with high purity. The study highlighted the efficiency of using this intermediate in multi-step synthetic routes that are essential for producing complex natural products .

Case Study 2: Anti-Fibrotic Research
A recent investigation into the anti-fibrotic properties of related compounds revealed that they could significantly reduce collagen deposition in fibroblasts subjected to TGF-beta stimulation. These findings suggest that derivatives of this compound could be explored further as therapeutic agents for managing fibrosis .

Mechanism of Action

The mechanism of action of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The ethoxymethoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties .

Biological Activity

The compound [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27_{27}H38_{38}O7_{7}
  • Molecular Weight : 470.58 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:

  • Antioxidant Activity : The presence of ethoxymethoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production and could have implications in skin pigmentation disorders.

1. Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that they effectively quench free radicals in vitro. The compound's structure suggests it may possess similar antioxidant capabilities, potentially protecting cells from oxidative damage.

2. Enzyme Inhibition

Research into compounds with similar scaffolds indicates significant inhibition of mushroom tyrosinase. For instance, compounds with resorcinol structures exhibited IC50_{50} values as low as 0.51 μM, suggesting strong inhibitory potency against this enzyme . While specific data for our compound is limited, its structural attributes imply a potential for similar activity.

CompoundIC50_{50} (μM)Mechanism
Compound A (Resorcinol derivative)0.51Tyrosinase inhibition
Compound B (Similar scaffold)14.33Tyrosinase inhibition

3. Cytotoxicity Studies

In cytotoxicity assays conducted on B16F10 melanoma cells, related compounds showed varying degrees of cytotoxicity. Notably, compounds with strong tyrosinase inhibition did not exhibit significant cytotoxic effects at concentrations up to 5 μM after 72 hours . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

A recent study explored the effects of a structurally related compound on cellular signaling pathways involved in apoptosis and cell survival. The findings indicated that the compound activated ERK/MAPK and PI3K/Akt pathways, promoting cell survival under oxidative stress conditions . This mechanism could be relevant for the compound , particularly in contexts where oxidative stress plays a role in disease pathology.

Properties

IUPAC Name

[3-[3,4-bis(ethoxymethoxy)phenyl]oxiran-2-yl]-[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-6-32-16-37-22-14-25(40-19-35-9-4)27(26(15-22)41-20-36-10-5)28(31)30-29(42-30)21-11-12-23(38-17-33-7-2)24(13-21)39-18-34-8-3/h11-15,29-30H,6-10,16-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKJNHZPLBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C=C(C=C3OCOCC)OCOCC)OCOCC)OCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675698
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-12-6
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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